1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLVAHKTNKIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 1H-pyrazole-4-carboxylate Esters
Hydrolysis to Carboxylic Acid
- The ester intermediate is hydrolyzed under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/ethanol mixture at 0–20 °C for 7 hours) to yield the free carboxylic acid in high yield (up to 96%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | LiOH (aqueous, 1N), THF/EtOH, 0–20 °C, 7 h | 96 | Product isolated as white solid, no further purification needed |
N-Alkylation with 2-(Pyrrolidin-1-yl)ethyl Group
Alkylation of Pyrazole Nitrogen
- The N-1 position of the pyrazole ring can be alkylated using halogenated alkyl reagents bearing the pyrrolidinyl moiety.
- For example, alkylation with 2-(chloromethyl)oxirane or related haloalkyl derivatives is a common approach to introduce alkyl chains on the pyrazole nitrogen.
- In the case of 1-[2-(pyrrolidin-1-yl)ethyl] substitution, the alkylating agent would be a 2-(pyrrolidin-1-yl)ethyl halide (e.g., bromide or chloride).
Reaction Conditions
- Typical conditions involve the pyrazole ester or acid precursor reacting with the alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at room temperature or slightly elevated temperatures.
- This step yields the N-substituted pyrazole ester or acid derivative.
Alternative Synthetic Routes and Key Intermediates
Use of 3-Alkoxy-2-cyano-acrylic Acid Esters
- According to patent EP1999114B1, pyrazole-4-carboxylic acid derivatives can be prepared starting from 3-alkoxy-2-cyano-acrylic acid esters, which undergo cyclization and subsequent functionalization to yield the desired pyrazole carboxylic acids.
Summary Table of Preparation Steps
Research Findings and Notes
- The hydrolysis of pyrazole esters to acids using lithium hydroxide is efficient and yields high purity products without need for chromatographic purification.
- N-alkylation reactions on pyrazole rings are sensitive to base and solvent choice; polar aprotic solvents and mild bases favor selective N-1 alkylation without ring degradation.
- Patents related to pyrazole carboxylic acid derivatives emphasize the importance of controlling regioselectivity and substituent patterns for biological activity, which is relevant for 1-[2-(pyrrolidin-1-yl)ethyl] substitution.
- Parallel synthesis methods can accelerate the generation of compound libraries with pyrrolidinyl substitutions, useful for medicinal chemistry optimization.
Chemical Reactions Analysis
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The pyrazole ring may also play a role in binding to active sites within biological molecules, affecting their function .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyrrolidine-ethyl vs. Allyl/Amino Groups: The pyrrolidine-ethyl chain in the target compound provides enhanced lipophilicity and basicity compared to the allyl group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid.
- Trifluoromethyl (CF3) vs. Carboxylic Acid : The CF3 group in 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases metabolic stability and electron-withdrawing effects, favoring agrochemical applications , whereas the carboxylic acid group in the target compound supports salt formation and target binding in pharmaceuticals .
Biological Activity
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid, a compound characterized by a pyrazole ring and a pyrrolidine moiety, has garnered attention in scientific research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound is defined by its molecular formula and a molecular weight of approximately 196.22 g/mol. The structure features a carboxylic acid group attached to a pyrazole ring, which is further substituted with a pyrrolidine group. This unique configuration contributes to its biological interactions and activity.
This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways significantly. Key biochemical properties include:
- Enzyme Interactions : The compound exhibits binding affinity to digestive enzymes such as amylase, lipase, and trypsin, impacting their activity levels.
- Cellular Effects : It modulates cellular processes including gene expression and cell signaling pathways, which can lead to alterations in metabolism.
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules. The pyrrolidine ring enhances its interaction with enzyme binding sites, facilitating various biochemical reactions. Studies have indicated that the compound can influence the expression of genes involved in metabolic regulation, potentially affecting cellular homeostasis .
Biological Activities
The compound has demonstrated a range of biological activities:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
- Antimicrobial Properties : The compound has been tested against various pathogens, revealing promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Its structural features are believed to enhance this antimicrobial efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Basic: What are the common synthetic routes for preparing 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid and its derivatives?
Methodological Answer:
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-keto esters with hydrazines, followed by functionalization. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form a pyrazole ester intermediate, which is hydrolyzed under basic conditions to yield the carboxylic acid . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to minimize by-products and improve yield. Continuous flow reactors are recommended for scalable synthesis to enhance consistency . The pyrrolidine-ethyl substituent may be introduced via alkylation or nucleophilic substitution during intermediate stages.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the pyrazole ring, pyrrolidine substituent, and carboxylic acid group (e.g., H and C NMR) .
- Infrared (IR) Spectroscopy: To confirm functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm) .
- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .
- Single-Crystal X-ray Diffraction: Resolves stereochemistry and solid-state packing, as demonstrated in studies of analogous pyrazole-carboxylic acids .
Advanced: How can computational methods like density functional theory (DFT) aid in understanding the compound’s electronic properties and reactivity?
Methodological Answer:
DFT calculations can predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces, which correlate with experimental spectral data and reactivity. For instance, theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge distribution patterns influencing hydrogen bonding and tautomerism . Such models guide synthetic modifications (e.g., substituent effects on solubility or bioactivity) and reduce trial-and-error experimentation.
Advanced: What strategies can resolve contradictions in synthetic yield or purity data across studies?
Methodological Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic approaches include:
- Design of Experiments (DoE): To identify critical parameters (e.g., temperature, pH) affecting yield .
- High-Performance Liquid Chromatography (HPLC): Quantifies impurities and validates purification protocols .
- By-Product Analysis: LC-MS or GC-MS can trace side products, enabling route optimization .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Storage: In sealed containers under dry, inert conditions to prevent degradation .
Refer to Safety Data Sheets (SDS) for acute toxicity and disposal guidelines .
Advanced: How does the stereochemistry of the pyrrolidine substituent influence the compound’s biological activity?
Methodological Answer:
Stereochemistry impacts molecular interactions with biological targets. For example, (2R,3R)-stereochemistry in related compounds enhances binding affinity to enzymes or receptors due to optimal spatial alignment . Computational docking studies and comparative bioassays (e.g., enantiomer-specific activity tests) are used to evaluate stereochemical effects. In vitro assays with chiral HPLC-separated isomers are recommended .
Advanced: What experimental design considerations are critical for assessing the compound’s antimicrobial activity?
Methodological Answer:
- Strain Selection: Use clinically relevant bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Minimum Inhibitory Concentration (MIC): Determined via broth microdilution assays with positive/negative controls .
- Mechanistic Studies: Combine with transcriptomics or proteomics to identify target pathways .
- Cytotoxicity Screening: Ensure selectivity by testing against mammalian cell lines .
Advanced: How do in vitro and in vivo toxicity profiles differ, and what methodologies bridge this gap?
Methodological Answer:
- In Vitro: Use cell viability assays (e.g., MTT) and genotoxicity tests (e.g., Ames test) for preliminary safety .
- In Vivo: Rodent models assess systemic toxicity, pharmacokinetics, and organ-specific effects .
- Interspecies Extrapolation: Physiologically based pharmacokinetic (PBPK) modeling predicts human toxicity from animal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
